molecular formula C13H22ClNO4 B6334295 Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate CAS No. 1314319-01-1

Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate

Cat. No. B6334295
CAS RN: 1314319-01-1
M. Wt: 291.77 g/mol
InChI Key: XZPUEKMFNKEXIB-UHFFFAOYSA-N
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Description

“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1314319-01-1 . Its IUPAC name is 1-(tert-butyl) 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate . The molecular weight of this compound is 291.77 .


Molecular Structure Analysis

The InChI code for “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is 1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is stored in a refrigerator . The country of origin is the US . The shipping temperature is room temperature .

Scientific Research Applications

Building Block in Organic Synthesis

“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is an organic compound widely used as a building block and reagent in synthesizing other organic compounds . It’s a key component in the production of various drugs .

Anticancer Applications

Piperidine derivatives, which include “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate”, have been utilized in anticancer research. They show promising results in inhibiting the proliferation and metastasis of various types of cancers .

Antimicrobial Applications

Piperidine derivatives also exhibit antimicrobial properties. They can be used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .

Analgesic Applications

The piperidine nucleus is a common feature in many analgesic drugs. Compounds with a piperidine moiety, like “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate”, may have potential applications in pain management .

Anti-inflammatory Applications

Piperidine derivatives have been found to exhibit anti-inflammatory effects. They could be used in the development of drugs for treating various inflammatory conditions .

Antipsychotic Applications

Compounds with a piperidine moiety have been used in the development of antipsychotic drugs. They could potentially be used in the treatment of various psychiatric disorders .

Safety And Hazards

The safety information for “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPUEKMFNKEXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (22.6 mL, 159 mmol) in anhydrous THF (140 mL) in an oven-dried round-bottomed flask was added n-BuLi (65.4 mL, 163 mmol, 2.50 M in hexanes) dropwise at 0° C. The solution was stirred for 45 minutes and 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (20 g, 80 mmol) in THF (60 mL) was added dropwise at 0° C. and the mixture was stirred at 0° C. for 1 hour. Chloroiodomethane (17.9 mL, 239 mmol) was added dropwise and the mixture was stirred for 1 h. The mixture was quenched with 250 mL of saturated aqueous NaHCO3 followed by extraction with ethyl acetate (3×250 mL). The combined organic layers were washed (brine, 250 mL), dried (Na2SO4) and concentrated under reduced pressure to give a yellow oil that was purified by silica chromatography using a Combiflash ISCO purification system (Teledyne Isco Inc., Lincoln, Nebr.) system to give 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (12 g, 52%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 2.10-2.17 (m, 4H), 2.97 (br s, 2H), 3.56 (s, 2H), 3.74 (s, 3H), 3.83 (br s, 2H).
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
65.4 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
17.9 mL
Type
reactant
Reaction Step Three

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